XL-820
Description
XL-820 is a multi-targeted tyrosine kinase inhibitor initially developed to target vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit (CD117) . These receptors are critical in angiogenesis, tumor proliferation, and stromal signaling, making this compound a candidate for oncology applications. Patent records indicate its development timeline dates to 2005, though its clinical progression remains unclear . Preclinical studies suggest this compound inhibits kinase activity by competitively binding ATP pockets, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK/ERK . Unlike selective inhibitors, this compound’s multi-targeted approach may confer broader antitumor activity but could also increase off-target toxicity risks.
Properties
Molecular Formula |
C26H32BrF3N8O |
|---|---|
Appearance |
Solid powder |
Synonyms |
XL820; XL 820; XL-820; XL820001; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Profiles
The table below compares XL-820’s kinase targets with those of structurally or functionally related inhibitors:
Key Observations :
- Target Overlap : this compound shares VEGFR/PDGFR inhibition with sunitinib and axitinib but lacks Flt3 targeting, which sunitinib employs for hematologic malignancies .
- c-Kit Focus : Both this compound and masitinib inhibit c-Kit, a driver in gastrointestinal stromal tumors (GIST), but masitinib’s veterinary use highlights species-specific efficacy challenges .
Pharmacokinetic and Efficacy Considerations
- Sunitinib : Demonstrates oral bioavailability and a half-life of 40–60 hours, enabling once-daily dosing. Dose-limiting toxicities (e.g., hypertension, fatigue) correlate with its multi-targeted mechanism .
- Imatinib : High affinity for Bcr-Abl makes it a CML cornerstone, but secondary c-Kit/PDGFR inhibition expands its utility to GIST .
- Preclinical models likely prioritize VEGFR/PDGFR-driven tumors, such as colorectal or hepatocellular carcinomas.
Discussion
However, its developmental stagnation post-2005 suggests challenges in balancing efficacy and toxicity, a hurdle overcome by sunitinib and axitinib through optimized selectivity. The lack of c-Kit-focused clinical data for this compound further limits its differentiation from established therapies.
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